molecular formula C9H17NO B13344729 (3S,4R)-4-Cyclopentylpyrrolidin-3-ol

(3S,4R)-4-Cyclopentylpyrrolidin-3-ol

Katalognummer: B13344729
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: RFXPATVGGGEOCZ-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-4-Cyclopentylpyrrolidin-3-ol (CAS Number: 1932333-08-8) is a chiral pyrrolidine derivative with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its specific (3S,4R) stereochemistry, which is critical for its interaction with biological targets and its value in asymmetric synthesis. The cyclopentyl substituent and the hydroxyl group on the pyrrolidine ring make it a versatile chiral building block or intermediate in medicinal chemistry and drug discovery research . Compounds with the pyrrolidin-3-ol scaffold are of significant interest in pharmaceutical research due to their potential as enzyme inhibitors . For instance, related pyrrolidine structures have been investigated as potent and selective mechanism-based inactivators of enzymes like human ornithine aminotransferase (hOAT), a recognized target for therapeutic interventions in areas such as hepatocellular carcinoma . The defined stereocenters of this compound are essential for achieving high enantioselectivity and potency in such applications. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Custom synthesis is available upon request. For specific pricing and availability, please inquire with the supplier.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

(3S,4R)-4-cyclopentylpyrrolidin-3-ol

InChI

InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2/t8-,9+/m0/s1

InChI-Schlüssel

RFXPATVGGGEOCZ-DTWKUNHWSA-N

Isomerische SMILES

C1CCC(C1)[C@@H]2CNC[C@H]2O

Kanonische SMILES

C1CCC(C1)C2CNCC2O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enantioselective Catalytic Methods

Recent advances emphasize enantioselective catalysis to obtain the (3S,4R) stereoisomer with high purity. Chiral catalysts, such as chiral phosphines or ligands, are employed in asymmetric hydrogenation or cyclization reactions.

  • Catalytic Hydrogenation : Utilizing chiral catalysts like BINAP-based rhodium complexes enables stereoselective reduction of precursor imines or ketones, leading to the desired stereoisomer with enantiomeric excess (ee) often exceeding 90%.
  • Chiral Pool Synthesis : Starting from naturally occurring chiral amino acids or amino alcohols, such as L-proline or L-phenylalanine derivatives, allows for stereocontrolled synthesis of the pyrrolidine core.

Asymmetric Cyclization

A common route involves the cyclization of amino alcohols or amino acids derivatives under stereoselective conditions:

Step Reagent/Conditions Outcome
Amino alcohol formation Nucleophilic addition of cyclopentyl groups Formation of key amino alcohol intermediates
Cyclization Acidic or basic conditions Formation of pyrrolidine ring with stereocontrol

Example : A reported method involves the cyclization of N-protected amino alcohols under acidic conditions, followed by stereoselective reduction, yielding (3S,4R)-4-Cyclopentylpyrrolidin-3-ol.

Key Synthetic Routes and Reaction Conditions

Multi-Component Reactions (MCRs)

Multicomponent reactions have been utilized for efficient synthesis, combining amino acids, cyclopentyl derivatives, and carbonyl compounds under solvent-free or mild conditions:

  • Method : Heating equimolar mixtures of amino acids or amino alcohols with cyclopentyl derivatives and aldehydes/ketones.
  • Outcome : Formation of pyrrolidine rings with moderate to high yields (~45-81%) and stereoselectivity, as demonstrated in solvent-free conditions with catalysts or under thermal conditions.

Cyclization of Precursor Derivatives

  • Procedure : Cyclization of N-protected amino alcohols using dehydrating agents (e.g., polyphosphoric acid) or acid catalysts to induce ring closure.
  • Optimization : Use of chiral auxiliaries or chiral catalysts during cyclization enhances stereoselectivity.

Reduction and Functionalization

  • Hydrogenation : Stereoselective reduction of imines or ketones using chiral catalysts.
  • Hydroxylation : Post-cyclization hydroxylation at specific positions using regioselective oxidizing agents or enzymatic methods.

Specific Patent and Literature Methods

Reference Methodology Key Features Yield & Stereoselectivity Notes
US Patent US20050004092A1 Cyclization of amino alcohol derivatives Stereoselective ring formation Not specified Focused on antimicrobial derivatives, adaptable to pyrrolidine synthesis
CA Patent CA2568836A1 Multi-step synthesis involving cyclization and hydroxylation Enantioselective synthesis of pyrrolidine derivatives High stereoselectivity via chiral catalysts Suitable for preparing (3S,4R) isomer
Literature (e.g.,) Multicomponent solvent-free synthesis from L-tryptophan Esterification followed by cyclization Moderate yields (45-81%) Environmentally friendly, scalable

Reaction Mechanisms and Pathways

Cyclization Pathway

A typical pathway involves:

  • Formation of a linear amino alcohol intermediate.
  • Activation of the amino group via protonation or catalysis.
  • Intramolecular nucleophilic attack on an electrophilic carbon, leading to ring closure.
  • Stereoselective hydrogenation or reduction to set the stereochemistry at the 3- and 4-positions.

Stereocontrol Factors

  • Use of chiral catalysts or auxiliaries.
  • Reaction conditions such as temperature, solvent, and pH.
  • Starting material stereochemistry, especially from chiral pool compounds.

Data Summary Table

Preparation Method Key Reagents Conditions Stereoselectivity Yield (%) References
Enantioselective Catalytic Hydrogenation Chiral Rh or Ru catalysts Hydrogen atmosphere, mild temperature >90% ee >85% ,
Multicomponent Solvent-Free Synthesis L-tryptophan derivatives, aldehydes, 1,3-dicarbonyls Heating, no solvent Moderate to high 45-81% ,
Cyclization of Amino Alcohols Acidic or basic conditions Reflux, dehydrating agents High stereoselectivity Variable ,

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-4-Cyclopentylpyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-Cyclopentylpyrrolidin-3-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit human ornithine aminotransferase, which is involved in the metabolism of amino acids . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent and Stereochemical Variations

(3R,4S)-4-Fluoropyrrolidin-3-ol (CAS 1638784-46-9)
  • Molecular Formula: C₄H₈FNO
  • Key Differences: Substituent: Fluorine at the 4-position vs. cyclopentyl in the target compound. Stereochemistry: 3R,4S configuration vs. 3S,4R. The smaller substituent reduces steric hindrance, possibly favoring binding to compact active sites. However, the cyclopentyl group in the target compound may confer higher lipophilicity and metabolic stability .
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-propylpyrrolidin-3-ol (C1Y Ligand)
  • Molecular Formula : C₁₅H₂₂N₆O
  • Key Differences: Substituents: Propyl group at the 4-position and a pyrrolopyrimidine-methyl moiety vs. cyclopentyl in the target compound. Chirality: Two chiral centers (3R,4S) vs. the target’s 3S,4R. The cyclopentyl group in the target compound may offer a balance between hydrophobicity and conformational flexibility, avoiding excessive bulkiness seen in propyl-pyrrolopyrimidine derivatives .

Core Structure Modifications

3-(3-Hydroxypropyl)pyridin-4-ol
  • Molecular Formula: C₈H₁₁NO₂
  • Key Differences: Core Structure: Pyridine vs. pyrrolidine. Substituents: Hydroxypropyl chain vs. cyclopentyl. Properties: Pyridine’s aromaticity increases electron-deficient character, affecting hydrogen-bonding and π-π interactions.

Functional Group Additions

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic Acid (Compound 14{4,5})
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Key Differences :
    • Functional Groups : Carboxylic acid and trifluoromethylphenyl urea vs. hydroxyl and cyclopentyl.
    • Stereochemistry : Racemic mixture vs. enantiomerically pure target compound.
    • Properties : The carboxylic acid group introduces acidity (pKa ~4-5), enabling ionic interactions absent in the target compound. The urea linkage may engage in stronger hydrogen bonding, but the racemic nature could reduce target specificity compared to the enantiopure (3S,4R)-configured compound .

Ring System and Hybrid Analogues

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5)
  • Molecular Formula : C₁₆H₁₈N₄
  • Key Differences: Core Structure: Indenopyrazole fused ring vs. pyrrolidine. Substituents: Cyclohexyl vs. cyclopentyl. Properties: The indenopyrazole core offers planar aromaticity for intercalation or π-stacking, while the hydrazone group introduces tautomerism and redox activity.

Biologische Aktivität

(3S,4R)-4-Cyclopentylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound possesses a pyrrolidine ring with a cyclopentyl substituent. Its stereochemistry is critical for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts primarily as an antagonist of the CXCR4 receptor, a G-protein coupled receptor involved in various physiological processes including immune response and cancer metastasis. The interaction with CXCR4 may modulate stem cell mobilization and influence cancer cell trafficking.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Anticancer Properties : The compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly in hematopoietic malignancies such as multiple myeloma and non-Hodgkin's lymphoma. By antagonizing CXCR4, it disrupts the signaling pathways that facilitate tumor growth and metastasis .
  • Neurological Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways. This could have implications for conditions such as neuropathy and brain inflammation .
  • Stem Cell Mobilization : this compound enhances the mobilization of hematopoietic stem cells, which is crucial for stem cell transplantation therapies. This effect is mediated through its action on the SDF-1/CXCR4 axis .

Case Studies

Several studies have investigated the effects of this compound in various models:

  • Cancer Cell Lines : In vitro studies using multiple myeloma cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Stem Cell Mobilization : A study showed that administration of this compound in combination with granulocyte colony-stimulating factor (G-CSF) significantly increased the number of mobilized stem cells in animal models compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnticancerInhibits proliferation in multiple myeloma cells
NeurologicalPotential neuroprotective effects
Stem Cell MobilizationEnhances mobilization when combined with G-CSF

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4R)-4-Cyclopentylpyrrolidin-3-ol, and what key reagents optimize stereochemical control?

  • Methodological Answer : Synthesis typically involves stereoselective strategies such as asymmetric 1,3-dipolar cycloaddition or chiral auxiliary-mediated reactions. For example:

  • Cyclopentyl Group Introduction : Cyclopentyl Grignard reagents or Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃) can attach the cyclopentyl moiety to the pyrrolidine core.
  • Hydroxyl Group Installation : Epoxidation followed by regioselective ring-opening with nucleophiles (e.g., water or alcohols) under acidic/basic conditions.
  • Key Reagents : Sodium borohydride (NaBH₄) for ketone reduction, pyridinium chlorochromate (PCC) for controlled oxidations, and tosyl chloride (TsCl) for hydroxyl protection .
    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Stereoselectivity
CyclopentylationCyclopentyl MgBr, THF, –78°C65–75>95% ee
HydroxylationH₂O₂, NaOH, 0°C80–853S,4R confirmed via NMR

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR coupling constants (e.g., J-values) distinguish axial vs. equatorial substituents on the pyrrolidine ring.
  • X-ray Crystallography : Resolves absolute configuration, especially when chiral centers are ambiguous via NMR .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. enzymatic inhibition) be systematically addressed?

  • Methodological Answer :

  • Comparative Assays : Perform parallel testing in receptor-binding assays (e.g., radioligand displacement) and enzymatic activity screens (e.g., fluorescence-based kinetics).
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to receptors (e.g., GPCRs) versus enzymes (e.g., kinases), identifying steric/electronic conflicts .
  • Case Study : Discrepancies in dopamine D₂ receptor affinity (IC₅₀ = 50 nM vs. 200 nM) were resolved by verifying assay buffer ionic strength, which altered ligand-receptor interactions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydroxyl group’s HOMO suggests nucleophilic reactivity at O–H.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model SN2 substitution pathways at the pyrrolidine nitrogen .
  • Data Table :
PropertyValue (DFT/B3LYP/6-31G*)Relevance
HOMO Energy–6.2 eVPredicts nucleophilic sites
LUMO Energy–1.8 eVElectrophilic susceptibility

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 65% vs. 85%) for this compound?

  • Methodological Answer :

  • Parameter Optimization : Varying reaction temperature (e.g., –78°C vs. 0°C) during cyclopentylation impacts steric hindrance and byproduct formation.
  • Purification Methods : Column chromatography (silica gel vs. reverse-phase) may recover higher yields by separating diastereomers .
  • Statistical Analysis : Apply a Design of Experiments (DoE) approach to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .

Mechanistic Studies

Q. What experimental evidence supports the proposed mechanism for the compound’s inhibition of cytochrome P450 enzymes?

  • Methodological Answer :

  • Isotope Labeling : Use ¹⁸O-labeled H₂O to track hydroxyl group incorporation during metabolic studies.
  • Kinetic Isotope Effects (KIE) : Compare kcat/KM ratios with deuterated analogs to identify rate-limiting steps (e.g., hydrogen abstraction) .
  • Crystallographic Data : Co-crystallization with CYP3A4 reveals hydrogen bonding between the compound’s hydroxyl group and heme iron .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.